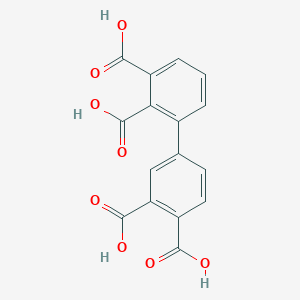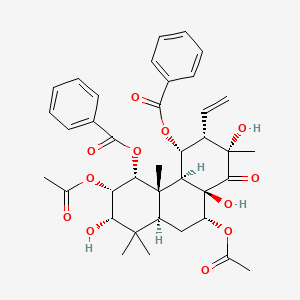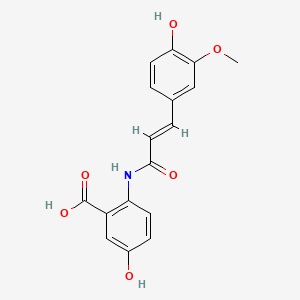
Penidilamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Penidilamine is a natural product found in Penicillium with data available.
Applications De Recherche Scientifique
Heavy Metal Chelation
- Penicillamine is a well-known chelator for heavy metals. This property has been utilized in treating conditions like Wilson's disease and cystinuria. It has been found to form complexes in vitro with several toxic metals, including lead, cadmium, mercury, and gold, and is used in the treatment of these heavy metal poisonings (Wh, 1981).
Use in Rheumatoid Arthritis
- The drug has shown efficacy in the treatment of rheumatoid arthritis, influencing immune complexes associated with the disease (Jaffe, 1975). It modifies the disease process and its immunologic manifestations, albeit with a delayed clinical and laboratory response.
Antiangiogenesis in Glioblastoma Multiforme
- A study investigated penicillamine as an antiangiogenesis agent in glioblastoma multiforme, exploiting its ability to create copper deficiency. However, the strategy did not significantly improve survival despite effectively reducing serum copper (Brem et al., 2005).
Dermatological Applications
- In dermatology, penicillamine has been used in treating systemic sclerosis, but its use is limited due to various cutaneous adverse effects (Ishak & Abbas, 2013).
Chirality Analysis
- Research has also focused on distinguishing the chirality of penicillamine, as only D-Penicillamine is therapeutically useful for cystinuria and rheumatoid arthritis, while L-Penicillamine is toxic. Methods have been developed for rigorous analysis and distinction of these enantiomers (Yang et al., 2021).
Experimental Uses
- Penicillamine has been experimented in the treatment of hereditary muscular dystrophy in chickens, providing insights into its effects on muscle structure and pathology (Milhorat & Milhorat, 1979).
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.2 g/mol |
Nom IUPAC |
2-methyl-4-[(2-methyl-5-oxo-2H-furan-4-yl)amino]-2H-furan-5-one |
InChI |
InChI=1S/C10H11NO4/c1-5-3-7(9(12)14-5)11-8-4-6(2)15-10(8)13/h3-6,11H,1-2H3 |
Clé InChI |
DHPUFOAMIZUXKW-UHFFFAOYSA-N |
SMILES canonique |
CC1C=C(C(=O)O1)NC2=CC(OC2=O)C |
Synonymes |
di-3-(5-methyl-2,5-dihydro-2-oxofuryl) amine penidilamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



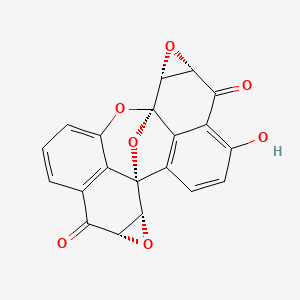
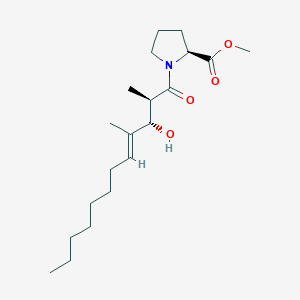
![5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]furan-3-carboxamide](/img/structure/B1250941.png)

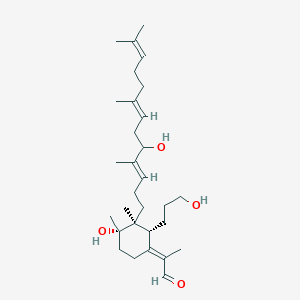
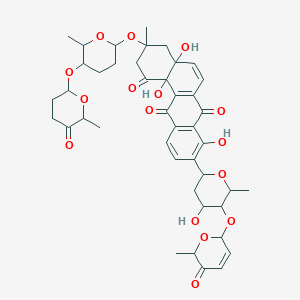
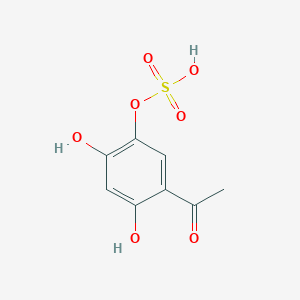
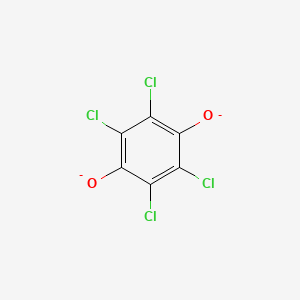
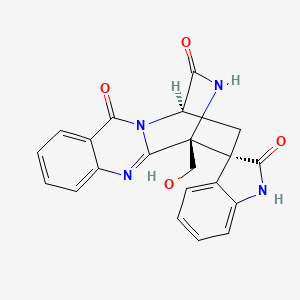
![6alpha-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1250956.png)

